
8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family Phenothiazines are known for their diverse therapeutic applications, including their use as antipsychotic, antiemetic, and antihistaminic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions, and the resulting product is purified using standard techniques such as recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness: 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one is unique due to the presence of the chlorine atom and methoxy groups, which enhance its chemical reactivity and potential therapeutic applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
72429-43-7 |
|---|---|
Formule moléculaire |
C14H10ClNO3S |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
8-chloro-1,4-dimethoxyphenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-10-6-9(17)13(19-2)14-12(10)16-8-5-7(15)3-4-11(8)20-14/h3-6H,1-2H3 |
Clé InChI |
XFRZLAZZTWDUCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C(=C2C1=NC3=C(S2)C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
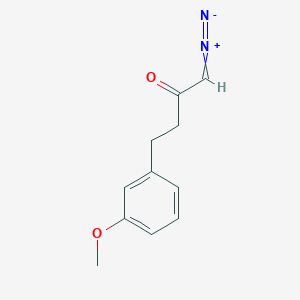
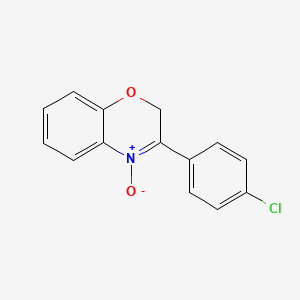

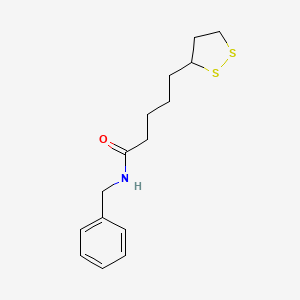
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

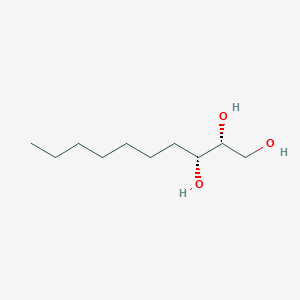
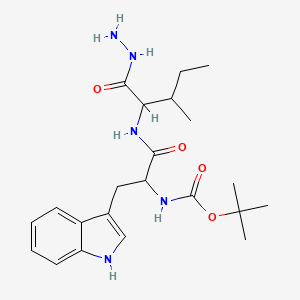
![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)



